molecular formula C7H6INO2 B13840049 5-Iodo-6-methylpyridine-2-carboxylic acid CAS No. 1261269-52-6

5-Iodo-6-methylpyridine-2-carboxylic acid

Katalognummer: B13840049
CAS-Nummer: 1261269-52-6
Molekulargewicht: 263.03 g/mol
InChI-Schlüssel: DPYONZXOHOYLEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-6-methylpyridine-2-carboxylic acid: is an organic compound with the molecular formula C7H6INO2 . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and a carboxylic acid group in its structure makes it a valuable compound in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methylpyridine-2-carboxylic acid typically involves the iodination of 6-methylpyridine-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 5-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Iodo-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Organometallic reagents like Grignard reagents or organolithium compounds.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

    Coupling Products: Biaryl compounds or other coupled products.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Iodo-6-methylpyridine-2-carboxylic acid is used as a building block in organic synthesis. Its iodine atom allows for further functionalization, making it valuable in the synthesis of complex molecules .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .

Wirkmechanismus

The mechanism of action of 5-Iodo-6-methylpyridine-2-carboxylic acid depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating substitution and coupling reactions. In biological systems, the compound’s effects would depend on its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would vary based on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Iodo-6-methylpyridine-2-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry .

Eigenschaften

CAS-Nummer

1261269-52-6

Molekularformel

C7H6INO2

Molekulargewicht

263.03 g/mol

IUPAC-Name

5-iodo-6-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6INO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)

InChI-Schlüssel

DPYONZXOHOYLEJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.